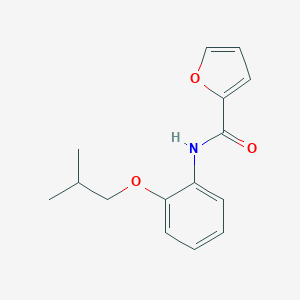

N-(2-isobutoxyphenyl)-2-furamide

Description

N-(2-Isobutoxyphenyl)-2-furamide is a furan-carboxamide derivative characterized by an isobutoxy-substituted phenyl group attached to the furanamide backbone.

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.3g/mol |

IUPAC Name |

N-[2-(2-methylpropoxy)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C15H17NO3/c1-11(2)10-19-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |

InChI Key |

KJIMATTYZBNSAS-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Canonical SMILES |

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The furamide scaffold permits extensive structural modifications, particularly on the phenyl ring and furan moiety. Key derivatives include:

Key Observations :

- Substituent Position : Anti-hyperlipidemic activity in benzoylphenyl derivatives () varies with substituent position (para > meta > ortho).

- Heterocyclic Additions : Benzimidazole () and dipyridopyrrolizinyl () groups confer distinct biological activities (e.g., neuroprotection).

- Halogenation : Bromine at the furan 5-position () may enhance binding affinity via hydrophobic interactions.

Key Findings :

- Neuroprotection : NMDPEF’s dipyridopyrrolizinyl group enables potent QR2 inhibition, mitigating oxidative stress .

- Metabolic Effects : Benzoylphenyl derivatives () show positional dependency, with para-substituted analogs exhibiting optimal lipid-lowering effects.

- Catalytic Utility: 2-Furonitrile’s weaker adsorption on CeO2 (vs. 2-cyanopyridine) reduces DMC synthesis efficiency, highlighting substituent-dependent reactivity .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, stability, and bioavailability:

Key Insights :

- Stability: Methanolysis of 2-furamide is suppressed in catalytic systems, suggesting robustness in synthetic applications .

Discussion of Key Findings

- Substituent-Driven Activity : The ortho-isobutoxy group in this compound may offer balanced lipophilicity and steric effects, favoring membrane permeability over bulkier analogs (e.g., NMDPEF).

- Therapeutic Potential: Structural parallels to NMDPEF suggest possible neuroprotective applications, though empirical validation is needed.

- Synthetic Versatility : highlights feasible synthesis routes for phenyl-substituted furamides, supporting scalable production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.